An In-Depth Technical Guide to the Core Chemical and Physical Properties of Sodium 2,6-Difluorobenzoate
An In-Depth Technical Guide to the Core Chemical and Physical Properties of Sodium 2,6-Difluorobenzoate
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the fundamental properties of chemical reagents is paramount for their effective and safe utilization. Sodium 2,6-difluorobenzoate, the sodium salt of 2,6-difluorobenzoic acid, is a compound of increasing interest, primarily as a key intermediate and building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of two fluorine atoms ortho to the carboxylate group imparts unique electronic properties and conformational constraints that can significantly influence the biological activity and pharmacokinetic profile of derivative compounds.
This technical guide provides a detailed exploration of the core chemical and physical properties of sodium 2,6-difluorobenzoate. It is designed to be a practical resource, offering not just data, but also insights into the experimental considerations and the scientific rationale behind its handling and application.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting the chemical and physical behavior of a compound.
Structural Representation and Key Identifiers
Sodium 2,6-difluorobenzoate is an ionic compound consisting of a sodium cation (Na⁺) and a 2,6-difluorobenzoate anion. The anionic portion features a benzene ring substituted with two fluorine atoms at positions 2 and 6, and a carboxylate group at position 1.
Table 1: Chemical Identity of Sodium 2,6-Difluorobenzoate
| Identifier | Value | Source(s) |
| CAS Number | 6185-28-0 | [1][2] |
| Molecular Formula | C₇H₃F₂NaO₂ | [1][2] |
| Molecular Weight | 180.08 g/mol | [1] |
| SMILES | [Na+].O=C([O-])c1c(F)cccc1F | [3] |
| InChI | InChI=1S/C7H4F2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | [2] |
| Synonyms | Benzoic acid, 2,6-difluoro-, sodium salt; Sodium 2,6-difluorobenzoate | [2] |
The structural arrangement of the 2,6-difluorobenzoate anion is noteworthy. The steric hindrance and strong electron-withdrawing nature of the ortho-fluorine atoms can influence the planarity of the carboxylate group relative to the benzene ring. In the parent 2,6-difluorobenzoic acid, crystallographic studies have shown a dihedral angle of 33.70 (14)° between the benzene ring and the carboxylate group[4][5]. This non-planar conformation can impact intermolecular interactions and binding affinity in biological systems.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and appropriate solvent systems for reactions and analysis.
Table 2: Key Physicochemical Properties of Sodium 2,6-Difluorobenzoate and its Parent Acid
| Property | Sodium 2,6-Difluorobenzoate | 2,6-Difluorobenzoic Acid | Source(s) |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder | [6][7] |
| Melting Point | Data not available | 157-161 °C | [7] |
| Boiling Point | 231 °C at 760 mmHg | Data not available | [2] |
| Flash Point | 93.5 °C | Data not available | [2] |
| Solubility | Expected to be highly soluble in water; sparingly soluble in non-polar organic solvents. | Slightly soluble in cold water; soluble in ethanol, ether, and acetone. | [7][8] |
Solubility Profile: A Practical Perspective
-
Water: As a sodium salt of a carboxylic acid, sodium 2,6-difluorobenzoate is expected to be highly soluble in water. For context, the solubility of sodium benzoate in water is 62.87 g/100 mL at 30 °C[8]. The presence of the fluorine atoms may slightly alter this, but high aqueous solubility is a reasonable expectation.
-
Organic Solvents: In contrast, its solubility in non-polar organic solvents such as hexanes or toluene is likely to be low. In polar aprotic solvents like acetone or acetonitrile, some solubility may be observed. For polar protic solvents like ethanol and methanol, it is expected to be sparingly soluble.
This solubility profile is a direct consequence of the "like dissolves like" principle. The ionic nature of sodium 2,6-difluorobenzoate favors interactions with polar solvent molecules like water, which can effectively solvate the sodium cation and the carboxylate anion.
Synthesis and Purification
The reliable synthesis and purification of sodium 2,6-difluorobenzoate are crucial for obtaining a high-quality reagent for research and development.
Synthesis of the Precursor: 2,6-Difluorobenzoic Acid
The common precursor for sodium 2,6-difluorobenzoate is 2,6-difluorobenzoic acid. A documented method for its synthesis involves the hydrolysis of 2,6-difluorobenzonitrile[9][10].
Experimental Protocol: Synthesis of 2,6-Difluorobenzoic Acid [9]
-
Reaction Setup: In a high-pressure autoclave, combine 2,6-difluorobenzonitrile, sodium hydroxide, and deionized water.
-
Reaction Conditions: Heat the mixture to 150 °C and maintain for 10 hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify with a 10% sulfuric acid solution to a pH of 1. This will precipitate the 2,6-difluorobenzoic acid.
-
Isolation and Purification: Collect the solid precipitate by filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Causality Behind Experimental Choices:
-
Autoclave: The use of a high-pressure autoclave allows the reaction to be carried out at a temperature above the boiling point of water, significantly accelerating the rate of hydrolysis.
-
Sodium Hydroxide: The strong base is essential for the hydrolysis of the nitrile group to a carboxylate.
-
Acidification: The addition of a strong acid protonates the initially formed sodium 2,6-difluorobenzoate, causing the less water-soluble 2,6-difluorobenzoic acid to precipitate out of the aqueous solution.
-
Recrystallization: This is a standard purification technique for solid organic compounds. The choice of an ethanol/water solvent system provides a medium in which the acid has good solubility at high temperatures and poor solubility at low temperatures, allowing for the formation of pure crystals upon cooling.
Preparation of Sodium 2,6-Difluorobenzoate
The synthesis of sodium 2,6-difluorobenzoate from its parent acid is a straightforward acid-base neutralization reaction.
Caption: Synthesis of Sodium 2,6-Difluorobenzoate
Experimental Protocol: Preparation of Sodium 2,6-Difluorobenzoate
-
Dissolution: Dissolve a known molar quantity of 2,6-difluorobenzoic acid in a suitable solvent, such as ethanol or deionized water.
-
Neutralization: Add one molar equivalent of a standardized sodium hydroxide solution dropwise to the solution of the acid while stirring. Monitor the pH of the solution; the endpoint is reached at a pH of approximately 7.
-
Isolation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator). The resulting solid is sodium 2,6-difluorobenzoate.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system if necessary, or by washing with a solvent in which it is sparingly soluble (e.g., cold ethanol or diethyl ether) to remove any unreacted starting material.
Self-Validating System:
-
Purity of Starting Material: The purity of the final product is directly dependent on the purity of the starting 2,6-difluorobenzoic acid. It is recommended to use a highly pure starting material or to purify it by recrystallization prior to the neutralization reaction.
-
Stoichiometry: The use of a 1:1 molar ratio of acid to base is critical. An excess of either reactant will result in an impure product. Titration can be used to accurately determine the endpoint of the neutralization.
-
Characterization: The identity and purity of the synthesized sodium 2,6-difluorobenzoate should be confirmed by analytical techniques such as melting point determination (if available), NMR spectroscopy, and IR spectroscopy.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in D₂O):
-
The spectrum is expected to be relatively simple, showing two signals corresponding to the aromatic protons.
-
The proton at the 4-position (para to the carboxylate) will likely appear as a triplet of triplets due to coupling with the two equivalent protons at the 3- and 5-positions and the two equivalent fluorine atoms at the 2- and 6-positions.
-
The protons at the 3- and 5-positions (meta to the carboxylate) will appear as a doublet of doublets of doublets (or a more complex multiplet) due to coupling with the proton at the 4-position and the fluorine atom at the adjacent 2- or 6-position.
Predicted ¹³C NMR Spectrum (in D₂O):
-
The spectrum will show four signals for the aromatic carbons and one for the carboxylate carbon.
-
Carboxylate Carbon (C=O): This signal is expected to be significantly downfield, likely in the range of 170-180 ppm. The deprotonation of the carboxylic acid to the carboxylate typically results in a downfield shift of this carbon.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylate group. The carbons directly bonded to fluorine (C2 and C6) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. The transition from a carboxylic acid to a carboxylate salt results in characteristic changes in the IR spectrum.
Expected FTIR Absorptions for Sodium 2,6-Difluorobenzoate:
-
Carboxylate Stretch: The most significant change will be the disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretch of the acid (around 1700-1725 cm⁻¹). These will be replaced by two characteristic stretches of the carboxylate group:
-
Asymmetric stretch (νas(COO⁻)): A strong band typically appearing in the region of 1550-1610 cm⁻¹.
-
Symmetric stretch (νs(COO⁻)): A medium to strong band typically appearing in the region of 1400-1450 cm⁻¹.
-
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong bands in the region of 1100-1300 cm⁻¹.
The positions of these bands can provide valuable information about the electronic environment and coordination of the carboxylate group.
Reactivity and Stability
Understanding the reactivity and stability of sodium 2,6-difluorobenzoate is essential for its safe storage and handling, as well as for planning chemical reactions.
Stability
Sodium 2,6-difluorobenzoate is expected to be a stable solid under normal laboratory conditions. However, like most organic salts, it should be protected from:
-
Strong Acids: Reaction with strong acids will protonate the carboxylate group, regenerating 2,6-difluorobenzoic acid.
-
High Temperatures: While specific decomposition data is unavailable, heating to high temperatures will eventually cause decomposition. For comparison, sodium benzoate decomposes at temperatures above 450 °C[12].
-
Moisture: The compound may be hygroscopic and should be stored in a tightly sealed container in a dry environment. Recommended storage conditions are often in an inert atmosphere at 2-8°C[3].
Reactivity
The primary reactive site of the 2,6-difluorobenzoate anion is the carboxylate group, which can act as a nucleophile. It can participate in reactions such as:
-
Esterification: Reaction with alkyl halides can form the corresponding esters. This is a common application for carboxylate salts.
-
Decarboxylation: Under harsh conditions (e.g., heating with a strong base), decarboxylation can occur, leading to the formation of 1,3-difluorobenzene.
The fluorine atoms on the aromatic ring are generally unreactive towards nucleophilic substitution under normal conditions but can influence the reactivity of the ring towards electrophilic substitution.
Applications in Research and Development
The 2,6-difluorobenzoyl moiety is a key structural feature in a number of biologically active compounds. Consequently, sodium 2,6-difluorobenzoate and its parent acid are valuable starting materials in the synthesis of:
-
Pharmaceuticals: The 2,6-difluorophenyl group is present in various drug candidates and approved drugs. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable electronic interactions[7].
-
Agrochemicals: Several insecticides and herbicides contain the 2,6-difluorobenzoyl group. These compounds often act by inhibiting chitin biosynthesis in insects.
While the direct applications of sodium 2,6-difluorobenzoate itself are less documented, its role as a precursor to 2,6-difluorobenzoyl chloride (via reaction with a chlorinating agent like thionyl chloride) or its direct use in esterification reactions makes it a fundamentally important reagent in these fields.
Caption: Applications of Sodium 2,6-Difluorobenzoate
Safety and Handling
Appropriate safety precautions must be observed when handling sodium 2,6-difluorobenzoate. The safety information for the parent acid, 2,6-difluorobenzoic acid, provides a strong basis for the handling of its sodium salt.
Hazard Identification (based on 2,6-Difluorobenzoic Acid): [12][13]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.
Conclusion
Sodium 2,6-difluorobenzoate is a valuable chemical intermediate with properties that are of significant interest to researchers in the fields of drug discovery and materials science. Its unique structural features, arising from the two ortho-fluorine substituents, impart distinct physicochemical and spectroscopic characteristics. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective and safe application in the laboratory. As research into fluorinated organic compounds continues to expand, the importance of well-characterized building blocks like sodium 2,6-difluorobenzoate will undoubtedly grow.
References
-
Chemsrc. Sodium 2,6-difluorobenzoate | CAS#:6185-28-0. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
PubChem. 2,6-Difluorobenzoic acid. [Link]
-
Al Dajani, M. T. M., Wahab, H. A., Mohamed, N., Yeap, C. S., & Fun, H. K. (2010). 2,6-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2109. [Link]
-
ResearchGate. (PDF) 2,6-Difluorobenzoic acid. [Link]
- Google Patents. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
-
The Royal Society of Chemistry. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water. [Link]
-
Sinfoo Biotech. Sodium 2,6-difluorobenzoate,(CAS# 6185-28-0). [Link]
-
ResearchGate. a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... [Link]
-
Wikipedia. Sodium benzoate. [Link]
-
NIST. 2,6-Difluorobenzoic acid. [Link]
Sources
- 1. Sodium 2,6-difluorobenzoate | CAS#:6185-28-0 | Chemsrc [chemsrc.com]
- 2. sodium 2,6-difluorobenzoate | 6185-28-0 [chemnet.com]
- 3. 6185-28-0|Sodium 2,6-difluorobenzoate|BLD Pharm [bldpharm.com]
- 4. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Sodium benzoate - Wikipedia [en.wikipedia.org]
- 9. 2,6-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 11. scienceopen.com [scienceopen.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
